Amrubicin hydrochloride is derived from the natural product daunorubicin, which is obtained from the bacterium Streptomyces peucetius. It belongs to the class of anthracycline antibiotics, which are characterized by their ability to intercalate into DNA and inhibit topoisomerase II, thereby disrupting DNA replication and transcription. This compound is classified as an antineoplastic agent and is primarily used in the treatment of various malignancies, including lung cancer and leukemia.
The synthesis of amrubicin hydrochloride involves several steps that integrate both chemical and biosynthetic methods. The primary synthetic route includes:
The synthesis has been optimized to improve yield and purity, utilizing various solvents and conditions to facilitate the reactions .
Amrubicin hydrochloride has a complex molecular structure characterized by:
The stereochemistry of amrubicin is crucial for its biological activity, with specific chiral centers contributing to its efficacy as an anticancer agent.
Amrubicin hydrochloride undergoes various chemical reactions that are essential for its therapeutic activity:
The mechanism of action for amrubicin hydrochloride primarily involves:
Amrubicin hydrochloride exhibits several notable physical and chemical properties:
Amrubicin hydrochloride has significant applications in oncology:
Amrubicin hydrochloride is a third-generation fully synthetic 9-aminoanthracycline derivative with the chemical name (7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione hydrochloride. Its molecular formula is C₂₅H₂₅NO₉·HCl, yielding a molecular weight of 483.47 g/mol for the free base and 519.94 g/mol for the hydrochloride salt [6] [7]. The compound features a tetracyclic anthraquinone core modified with a 9-amino substituent and a simplified sugar moiety (L-axenose) linked via a glycosidic bond at position 7 [3] [9]. Unlike naturally derived anthracyclines (e.g., doxorubicin), amrubicin’s aglycone lacks the 4-methoxy group and contains an acetyl group at C-9, enhancing its lipophilicity and metabolic stability [6] [8].
The synthetic design replaces the daunosamine sugar found in classical anthracyclines with a dihydroxypyran ring, reducing susceptibility to enzymatic degradation. This modification positions amrubicin as a de novo synthetic anthracycline, distinct from semisynthetic analogs like epirubicin or idarubicin [7] [9]. Key structural derivatives include:
Table 1: Structural Features of Amrubicin Hydrochloride
Structural Element | Chemical Feature | Biological Significance |
---|---|---|
Anthraquinone C-9 position | Amino and acetyl substituents | Enhances DNA binding and metabolic activation |
Sugar moiety | L-Axenose (dihydroxypyran) | Improves metabolic stability vs. daunosamine |
C-13 position | Ketone group | Site for reduction to active metabolite amrubicinol |
C-7 position | Glycosidic bond | Critical for nuclear localization and drug-target interaction |
Amrubicin’s architecture diverges critically from doxorubicin through three strategic modifications:
Physicochemical implications include:
Table 2: Structural and Functional Comparison with Doxorubicin
Parameter | Amrubicin | Doxorubicin | Functional Consequence |
---|---|---|---|
C-9 substituent | Amino and acetyl groups | Hydroxyl group | Enables metabolic activation to amrubicinol |
Sugar moiety | L-Axenose | Daunosamine | Reduces MDR1 recognition; increases metabolic stability |
C-13 group | Ketone | Hydroxyl | Facilitates reductive activation |
C-4 position | H | Methoxy | Decreases DNA intercalation affinity |
C-14 position | H | Hydroxyl | Eliminates cardiotoxic quinone redox cycling |
Primary target | Topoisomerase II | DNA intercalation | Alters cytotoxic mechanism |
Crystallographic Analysis
While single-crystal X-ray diffraction data for amrubicin hydrochloride remains unreported, molecular modeling studies reveal that its planar anthraquinone core permits intercalation into DNA base pairs. The absence of the C-4 methoxy group reduces steric hindrance during DNA binding, while the 9-acetylamino moiety stabilizes minor groove interactions [4] [8]. Cellular distribution studies using confocal microscopy demonstrate lysosomal sequestration (observed in all anthracyclines), suggesting secondary targets beyond DNA and topoisomerase II [4].
Spectroscopic Properties
Table 3: Spectroscopic Signatures of Amrubicin Hydrochloride
Technique | Key Spectral Assignments | Structural Interpretation |
---|---|---|
UV-Vis | λₘₐₓ = 229, 254, 290, 495 nm | Conjugated anthraquinone system |
¹H NMR | δ 2.18 (s, 3H) | 9-N-acetyl methyl protons |
¹H NMR | δ 5.52 (s, 1H) | C-7 methine proton (glycosidic linkage site) |
¹³C NMR | δ 187.1, 186.8 | Anthraquinone carbonyl carbons (C-5, C-12) |
ESI-MS | m/z 484.2 [M+H]⁺ | Molecular ion confirmation |
ESI-MS/MS | m/z 322.1 [aglycone+H]⁺ | Loss of L-axenose sugar moiety |
These structural and analytical characteristics underpin amrubicin’s distinct pharmacological profile, positioning it as a rationally designed anthracycline optimized for enhanced metabolic activation and reduced off-target interactions. The absence of classical cardiotoxic motifs while retaining topoisomerase II inhibition exemplifies structure-function innovation within this drug class [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7